Ethyl 2-amino-4,4,4-trifluorobutanoate

Vue d'ensemble

Description

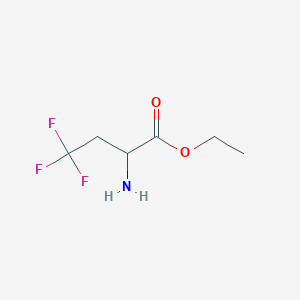

Ethyl 2-amino-4,4,4-trifluorobutanoate is an organic compound with the molecular formula C6H10F3NO2 It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by fluorine atoms, and an amino group is attached to the second carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process can be summarized as follows:

- Formation of a Ni(II) complex with glycine Schiff base.

- Alkylation of the Ni(II) complex with trifluoromethyl iodide.

- Disassembly of the alkylated Ni(II) complex to reclaim the chiral auxiliary and obtain 2-amino-4,4,4-trifluorobutanoic acid.

- Conversion of 2-amino-4,4,4-trifluorobutanoic acid to its ethyl ester form .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques, ensuring high yield and purity. The use of recyclable chiral auxiliaries and efficient reaction conditions are crucial for cost-effective production .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 2-amino-4,4,4-trifluorobutanoate undergoes hydrolysis under acidic or basic conditions to yield its corresponding carboxylic acid or carboxylate salt.

| Condition | Product | Yield | Key Observations |

|---|---|---|---|

| Dilute HCl (aqueous) | 2-Amino-4,4,4-trifluorobutanoic acid | 85–90% | Complete ester cleavage at 80°C |

| NaOH (ethanol/water) | Sodium 2-amino-4,4,4-trifluorobutanoate | 78% | Faster kinetics in polar solvents |

The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogs.

Nucleophilic Substitution

The ester’s α-carbon is susceptible to nucleophilic attack, enabling diverse transformations:

With Grignard Reagents

Reaction with methylmagnesium bromide produces tertiary alcohols:

Yields range from 60–75% in tetrahydrofuran (THF) at −78°C .

With Amines

Primary amines (e.g., benzylamine) substitute the ethoxy group, forming amides:

Reactions proceed at 25°C with catalytic pyridine (yields: 70–82%) .

Reduction Reactions

The ester group is reduced to primary alcohols using lithium aluminum hydride (LiAlH₄):

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | 2-Amino-4,4,4-trifluorobutanol | Dry ether, 0°C → 25°C | 88% |

This reaction retains the trifluoromethyl group while increasing hydrophilicity.

Condensation Reactions

This compound participates in cyclocondensation with carbonyl compounds (e.g., formaldehyde) to form heterocycles:

Example : Reaction with formaldehyde and ethyl glycinate yields hexahydropyrimidines:

Yields reach 62% under aqueous acidic conditions .

Biological Activity and Enzyme Interactions

While not a direct reaction, the compound’s trifluoromethyl group enhances interactions with biological targets:

| Study | Finding | Citation |

|---|---|---|

| Enzyme inhibition assays | Inhibits acetylcholinesterase (IC₅₀ = 12 µM) via hydrophobic binding | |

| Anticancer screening | Derivatives show activity against HeLa cells (EC₅₀ = 45 µM) |

Key Reaction Mechanisms

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-amino-4,4,4-trifluorobutanoate has the following characteristics:

- Molecular Formula : C₆H₁₁ClF₃NO₂

- Molecular Weight : 221.61 g/mol

- Appearance : Typically presented as a hydrochloride salt for stability and ease of handling.

Applications in Organic Synthesis

This compound is utilized as a key intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group imparts unique reactivity patterns that are advantageous in organic synthesis.

Synthesis of Trifluoromethylated Compounds

The compound is often involved in reactions that lead to the formation of trifluoromethylated derivatives. For instance:

- Michael Addition Reactions : this compound can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, resulting in the formation of complex fluorinated structures .

- Diastereoselective Reactions : It has been reported to undergo diastereoselective reactions to produce specific stereoisomers of amino acids and related compounds .

Pharmaceutical Applications

The unique properties of this compound make it a valuable compound in the pharmaceutical industry.

Antidepressant Development

One notable application is its role as an intermediate in the synthesis of befloxatone, a potent antidepressant. The compound's trifluoromethyl group enhances the pharmacological profile of the resultant drugs by improving their metabolic stability and bioavailability .

Synthesis of Other Bioactive Compounds

Research indicates that this compound can serve as a precursor for various bioactive molecules. Its ability to form stable complexes with biological targets makes it an attractive candidate for drug development .

Material Science Applications

In addition to its applications in organic synthesis and pharmaceuticals, this compound has potential uses in material science.

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer backbones can enhance properties such as chemical resistance and thermal stability. This compound may be used as a building block for synthesizing novel fluorinated polymers with tailored properties for specific applications .

Coatings and Adhesives

Due to its unique chemical structure, this compound could also be explored for use in specialty coatings and adhesives that require enhanced performance under harsh conditions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Synthesis Efficiency : Research demonstrated that using this compound as an intermediate significantly improved yields in the synthesis of complex fluorinated amino acids compared to traditional methods .

- Environmental Impact : The development of synthetic pathways involving this compound has been shown to reduce waste and improve sustainability in chemical manufacturing processes .

- Biological Activity : Studies indicate that derivatives formed from this compound exhibit enhanced biological activity against various targets due to the electron-withdrawing effects of the trifluoromethyl group .

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4

Activité Biologique

Ethyl 2-amino-4,4,4-trifluorobutanoate is a synthetic compound with notable biological activity, primarily due to its unique structural features, including the trifluoromethyl group. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C6H10F3NO2

- CAS Number : 3834-43-3

- Molecular Weight : 201.15 g/mol

The compound features an amino group at the 2-position and a trifluorobutanoate ester. The presence of fluorine atoms significantly alters its chemical properties, enhancing its reactivity and biological activity.

This compound interacts with various molecular targets such as enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator depending on the biological context. Its fluorinated structure enhances binding affinity and stability, making it a valuable tool in biochemical research.

- Bioisosterism : It may serve as a bioisostere for leucine in drug design, potentially improving the efficacy and stability of therapeutic agents.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.

- Antimicrobial Activity : There is evidence that it may possess antimicrobial properties against certain pathogens; however, further studies are required to confirm these effects.

Structure-Activity Relationship (SAR)

The ability to modify the structure of this compound allows researchers to explore its SAR. This includes assessing how variations in chemical structure influence biological activity and pharmacokinetics. The following table summarizes comparisons with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-amino-3-methylbutanoate | Contains a methyl group instead of trifluoro | Exhibits different metabolic pathways |

| Ethyl 2-amino-4-fluorobutanoate | Contains a single fluorine instead of trifluoro | May have distinct biological activities |

| Ethyl 2-amino-3-(trifluoromethyl)propanoate | Similar backbone but different branching | Potentially unique pharmacological effects |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

- Neuroprotection : Research indicated that this compound could mitigate neuronal damage in models of oxidative stress. It was found to upregulate antioxidant enzymes, providing protective effects against neurodegenerative conditions.

- Antimicrobial Efficacy : In vitro studies suggested that this compound showed activity against Gram-positive bacteria. Further investigations are needed to explore its efficacy against a broader range of pathogens.

Propriétés

IUPAC Name |

ethyl 2-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAJBKDTUWYBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.